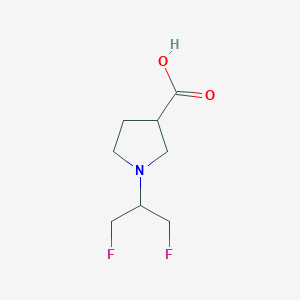
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C8H13F2NO2. This compound features a pyrrolidine ring substituted with a difluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with difluoropropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the difluoropropyl halide, leading to the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to enhance yield and purity .
Análisis De Reacciones Químicas
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Mecanismo De Acción
The mechanism by which 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s specificity for certain biological targets. The exact pathways involved may vary depending on the specific application and target molecule .
Comparación Con Compuestos Similares
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:
- 1-(1,3-Difluoropropyl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-4-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-2,5-dione
These compounds share similar structural features but differ in the position of the carboxylic acid group or the presence of additional functional groups. The unique combination of the difluoropropyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C8H13F2NO2 |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-3-7(4-10)11-2-1-6(5-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
Clave InChI |
SNDZFTGEGGOLNX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(=O)O)C(CF)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
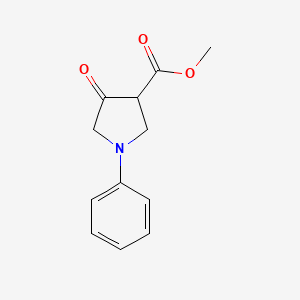


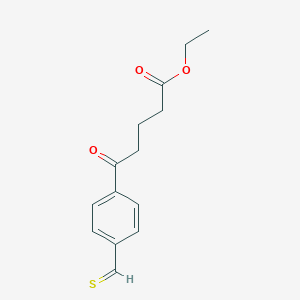
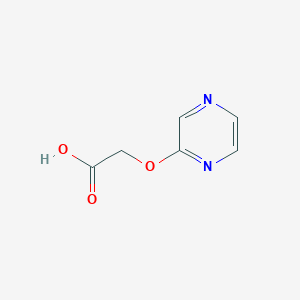
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
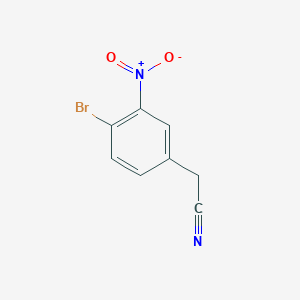
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)


![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
